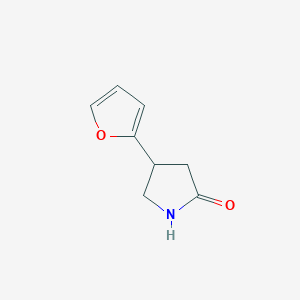

4-(Furan-2-yl)pyrrolidin-2-one

Description

Significance of Pyrrolidin-2-one and Furan (B31954) Scaffolds in Organic and Medicinal Chemistry Research

The pyrrolidin-2-one nucleus is a five-membered lactam structure that serves as a cornerstone in medicinal chemistry. researchgate.netresearchgate.net It is considered a versatile lead compound for the development of potent bioactive agents. researchgate.netresearchgate.net Derivatives of pyrrolidin-2-one have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net The structural features of the pyrrolidin-2-one ring allow for various chemical modifications, providing a broad scope for creating new therapeutic candidates. researchgate.net This scaffold is present in numerous natural and synthetic drugs, highlighting its importance in pharmaceutical sciences. nih.govwikipedia.org For instance, several racetam compounds, known for their cognitive-enhancing effects, are based on the pyrrolidin-2-one structure. wikipedia.org

Similarly, the furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a key building block in medicinal chemistry. nih.govcivilica.com Its electron-rich nature and aromaticity contribute to its ability to interact with various biological targets, such as enzymes and receptors. civilica.com Furan derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. civilica.comijabbr.com The versatility of the furan ring allows for its use as an intact scaffold within a target compound or as a flexible synthon for creating non-aromatic structural moieties. nih.gov This adaptability has led to the incorporation of the furan ring into numerous therapeutic agents. nih.govijabbr.com

Table 1: Properties of Pyrrolidin-2-one and Furan Scaffolds

| Scaffold | Key Features | Significance in Research |

|---|---|---|

| Pyrrolidin-2-one | Five-membered lactam ring structure. ontosight.ai | Versatile lead compound for drug design; present in numerous bioactive molecules. researchgate.netresearchgate.net |

| Furan | Five-membered aromatic heterocycle with one oxygen atom. nih.gov | Important building block in medicinal chemistry; exhibits a wide range of biological activities. nih.govcivilica.com |

Research Context and Scope for 4-(Furan-2-yl)pyrrolidin-2-one

The research interest in this compound stems from the combined potential of its two constituent scaffolds. The hybridization of the pharmacologically active pyrrolidin-2-one core with the versatile furan ring presents a strategic approach to discovering novel chemical entities with unique properties. Academic research in this area often focuses on the synthesis of such hybrid molecules and the evaluation of their potential applications.

Studies on related structures have provided a basis for the investigation of this compound. For example, research into 1-(furan-2-ylmethyl)pyrrolidine-based compounds has been conducted to develop inhibitors for therapeutic targets. nih.gov Furthermore, cascade reactions have been developed to synthesize functionalized (2-furyl)-2-pyrrolidines with high stereoselectivity, demonstrating the chemical tractability of combining these two rings. shareok.org The synthesis of various furan-containing heterocyclic compounds is an active area of research, with studies exploring their potential as antimicrobial and antioxidant agents. researchgate.netnih.gov

The investigation of this compound and its derivatives is thus situated within the broader context of developing novel heterocyclic compounds for potential use in materials science and medicinal chemistry. The primary focus of academic research on this compound is on its synthesis, characterization, and the exploration of its chemical reactivity and potential biological activities.

Table 2: Research Focus on Furan-Pyrrolidine Compounds

| Research Area | Description |

|---|---|

| Synthesis | Development of efficient and stereoselective methods for creating the furan-pyrrolidine linkage. shareok.org |

| Medicinal Chemistry | Exploration of derivatives as potential therapeutic agents, such as enzyme inhibitors. nih.gov |

| Biological Activity Screening | Evaluation of antimicrobial, antioxidant, and other pharmacological properties. researchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRVTRBKUOZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539507 | |

| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88221-11-8 | |

| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Furan 2 Yl Pyrrolidin 2 One and Its Derivatives

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections.

Disconnection Strategies and Key Precursors

The primary disconnection for 4-(furan-2-yl)pyrrolidin-2-one involves breaking the bonds of the pyrrolidin-2-one ring. A logical approach is to disconnect the C-N and C-C bonds of the lactam ring. This leads to key precursors such as γ-amino acids or their ester derivatives. Specifically, a disconnection of the amide bond and the C4-C5 bond points towards precursors like a furan-substituted succinate (B1194679) derivative and an ammonia (B1221849) equivalent.

Another strategy involves disconnecting the C-C bond between the furan (B31954) ring and the pyrrolidin-2-one ring. This would suggest a coupling reaction between a 4-halopyrrolidin-2-one derivative and a furan-containing organometallic reagent. However, the former strategy of building the pyrrolidin-2-one ring onto a furan-containing backbone is more common.

Key precursors identified through these strategies often include:

Furan-2-carbaldehyde

Succinic acid derivatives

γ-Keto acids

Amino acid derivatives

Identification of Readily Available Starting Materials

The feasibility of a synthetic route heavily relies on the availability of its starting materials. For the synthesis of this compound, a number of starting materials are readily available from commercial sources. Furan and its derivatives, such as furfural, are bio-based compounds that can be obtained from renewable resources like lignocellulose. mdpi.com This makes them attractive starting points for green synthesis. mdpi.com

Similarly, precursors for the pyrrolidin-2-one ring, such as γ-aminobutyric acid (GABA) and its derivatives, are also widely available. researchgate.net Other key starting materials include succinic anhydride, maleic anhydride, and various amino acids. The accessibility of these simple building blocks provides a solid foundation for the various synthetic strategies discussed below.

Direct Synthetic Routes

Direct synthetic routes to this compound and its derivatives can be categorized into multi-step pathways, one-pot reactions, and specific cyclization methods for forming the pyrrolidin-2-one ring.

Multi-Step Synthesis Pathways

Multi-step syntheses offer a high degree of control over stereochemistry and allow for the introduction of various substituents. A common multi-step approach involves the initial construction of a furan-containing intermediate, which is then elaborated to form the pyrrolidin-2-one ring.

One such pathway could start with the reaction of a furan derivative with a suitable four-carbon synthon. For instance, a Michael addition of a nucleophile to a furan-2-yl substituted α,β-unsaturated carbonyl compound could be a key step. Subsequent functional group transformations, such as reduction of a nitro group to an amine followed by lactamization, would lead to the desired product.

A documented synthesis of N-aryl and N-benzyl-substituted γ-lactams involves the reaction of donor-acceptor cyclopropanes with anilines or benzylamines. nih.gov For example, a furyl-substituted donor-acceptor cyclopropane (B1198618) can react to form the corresponding pyrrolidone, although the furan ring's susceptibility to acid-induced transformations can affect the yield. nih.gov

One-Pot Reaction Protocols

One-pot reactions are highly efficient as they combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates. This approach saves time, resources, and reduces waste.

Several one-pot methods have been developed for the synthesis of substituted pyrrolidin-2-ones. For instance, a facile one-pot approach for synthesizing polysubstituted pyrrol-2-ones and furan-2-ones utilizes lemon juice as a green catalyst. researchgate.net This method involves the reaction of dialkyl acetylenedicarboxylates, various amines, and aldehydes. researchgate.net While not directly producing this compound, the principle could be adapted.

Another example is the one-pot synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines/benzylamines. nih.govmdpi.com This process involves the opening of the cyclopropane ring by an amine, followed by cyclization to form the γ-lactam. nih.govmdpi.com

| Reaction Type | Starting Materials | Catalyst/Conditions | Key Features | Reference |

| Polysubstituted Pyrrol-2-one Synthesis | Dialkyl acetylenedicarboxylates, amines, aldehydes | Lemon juice, 110°C, solvent-free | Green catalyst, high yields, short reaction times | researchgate.net |

| 1,5-Substituted Pyrrolidin-2-one Synthesis | Donor-acceptor cyclopropanes, anilines/benzylamines | Nickel perchlorate, acetic acid, toluene, reflux | One-vessel operation, forms γ-lactam | nih.govmdpi.com |

Cyclization Reactions for Pyrrolidin-2-one Ring Formation

The formation of the pyrrolidin-2-one ring is a crucial step in the synthesis of the target molecule. Various cyclization reactions can be employed to achieve this.

Reductive Amination and Lactamization: A common strategy involves the reductive amination of a γ-keto acid or ester. For example, the reaction of a γ-keto acid containing a furan moiety with ammonia or an amine, followed by reduction and subsequent intramolecular cyclization (lactamization), yields the pyrrolidin-2-one.

From γ-Amino Acids: The direct cyclization of γ-aminobutyric acid (GABA) derivatives is a straightforward method. For instance, starting from 4-(5-methoxybenzo[b]furan-2-yl)pyrrolidin-2-one, various N-substituted derivatives can be prepared. researchgate.net

From Donor-Acceptor Cyclopropanes: As mentioned earlier, the ring-opening of donor-acceptor cyclopropanes with amines followed by cyclization is an effective method for constructing the pyrrolidin-2-one ring. nih.govmdpi.com This reaction proceeds via a γ-aminoester intermediate which then undergoes lactamization. mdpi.com

Other Cyclization Methods:

Aza-Michael Addition: An intramolecular aza-Michael addition can be a key step in forming the pyrrolidin-2-one ring from an appropriately substituted acyclic precursor.

Paal-Knorr Pyrrole (B145914) Synthesis Analogue: While the Paal-Knorr synthesis is primarily for pyrroles and furans, analogous reactions involving 1,4-dicarbonyl compounds and amines can lead to pyrrolidinone structures under specific conditions.

| Cyclization Method | Precursor Type | Description | Reference |

| Reductive Amination/Lactamization | γ-Keto acid/ester | Reaction with an amine, reduction, and intramolecular cyclization. | |

| Direct Cyclization | γ-Aminobutyric acid (GABA) derivatives | Thermal or acid/base-catalyzed intramolecular condensation. | researchgate.net |

| From Donor-Acceptor Cyclopropanes | Donor-acceptor cyclopropane and amine | Ring-opening followed by lactamization of the resulting γ-aminoester. | nih.govmdpi.com |

Introduction of the Furan Moiety (e.g., via Cross-Coupling)

The incorporation of a furan ring at the 4-position of the pyrrolidin-2-one core is a critical step in the synthesis of the title compound. Cross-coupling reactions are a powerful tool for this transformation, enabling the formation of a carbon-carbon bond between the pyrrolidinone scaffold and a furan precursor.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are particularly effective for introducing functional groups into a furan core. mdpi.com For instance, a common strategy involves the coupling of a pre-functionalized pyrrolidinone, bearing a leaving group like a halide or triflate at the 4-position, with a furan-based organometallic reagent, such as furan-2-boronic acid. researchgate.net The versatility of these methods allows for the use of various substituted furans, leading to a diverse range of this compound derivatives. mdpi.comnih.gov Research has demonstrated the successful synthesis of 4-substituted 2(5H)-furanones via palladium-catalyzed cross-coupling reactions between 4-tosyl-2(5H)-furanone and boronic acids. researchgate.net

Copper-catalyzed cross-coupling reactions also offer a viable alternative for the synthesis of furan-substituted compounds. acs.orgrsc.org These reactions can proceed under mild conditions and often exhibit high yields. acs.org

Catalytic Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogs. Both transition metal catalysis and, more recently, organocatalysis and biocatalysis have been employed to construct the pyrrolidinone ring and introduce the furan moiety.

Transition Metal-Catalyzed Methodologies (e.g., Palladium-Catalyzed Reactions, Silver(I)-Catalyzed Cascade Reactions)

Transition metals, particularly palladium and silver, have been extensively used to catalyze the formation of pyrrolidinone rings.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective in a variety of reactions that can be adapted for the synthesis of substituted pyrrolidinones. nih.govqub.ac.uk For example, palladium-catalyzed hydroarylation of pyrrolines provides a direct route to 3-aryl pyrrolidines. nih.gov While not a direct synthesis of the 4-substituted target, this methodology highlights the power of palladium in functionalizing the pyrrolidinone core. Additionally, palladium-catalyzed tandem reactions of epoxynitriles with arylboronic acids can selectively produce furans and pyrroles, demonstrating the catalyst's ability to direct reaction pathways towards desired heterocyclic products. rsc.org The synthesis of functionalized furans from 1,3-dicarbonyl compounds using palladium catalysts is also a well-established method. mdpi.com

Silver(I)-Catalyzed Cascade Reactions: Silver(I) catalysts have emerged as powerful tools for cascade reactions that construct complex molecular architectures in a single step. nih.govnih.gov A notable example is the gold(I)/silver(I)-cocatalyzed cascade intermolecular N-Michael addition/intramolecular hydroalkylation, which efficiently produces pyrrolidine (B122466) derivatives. nih.govnih.gov Silver(I) salts, such as AgOTf, have been shown to be effective catalysts in the synthesis of fused heterocyclic compounds. acs.org Silver-catalyzed cascade reactions of chromones/thiochromones and isocyanoacetates have also been developed for the synthesis of functionalized chromeno[2,3-b]pyrrol-4(1H)-ones. ucsb.edu

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium | Cross-Coupling (e.g., Suzuki, Heck) | Introduction of furan moiety | mdpi.comresearchgate.net |

| Palladium | Hydroarylation | Functionalization of the pyrrolidinone core | nih.gov |

| Gold(I)/Silver(I) | Cascade N-Michael addition/hydroalkylation | Efficient synthesis of pyrrolidine derivatives | nih.govnih.gov |

| Silver(I) | Cascade Cycloaddition | Synthesis of fused heterocyclic compounds | acs.org |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have gained prominence as greener and more sustainable alternatives to traditional metal-based catalysis.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Asymmetric organocatalysis has proven to be a powerful tool for the synthesis of chiral molecules. thieme-connect.comnih.gov For instance, an organocatalytic asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones has been developed via an aza-Michael/aldol domino reaction, achieving excellent diastereoselectivities and good to excellent enantioselectivities. thieme-connect.com This approach highlights the potential of organocatalysis to construct densely substituted pyrrolidin-2-ones with high stereocontrol. thieme-connect.comnih.gov

Biocatalysis: Biocatalysis employs enzymes to carry out chemical reactions. Enzymes offer high selectivity and can operate under mild conditions. A notable biocatalytic approach for the synthesis of pyrrolidinones involves the use of ω-transaminases in a dynamic kinetic resolution (DKR). researchgate.net This method has been successfully applied to the synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one, a structural analog of the target compound. researchgate.net The enzymatic transamination is followed by a spontaneous cyclization to yield the desired lactam. researchgate.net

Stereoselective and Enantioselective Synthesis

The presence of a chiral center at the 4-position of the pyrrolidinone ring in this compound necessitates the development of stereoselective and enantioselective synthetic methods.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral Auxiliaries: One common strategy to induce stereoselectivity is the use of chiral auxiliaries. clockss.orgru.nl A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. uvic.ca After the desired stereocenter has been created, the auxiliary is removed. This approach has been successfully used in the asymmetric synthesis of various heterocyclic compounds, including pyrrolidines. clockss.org

Chiral Ligands: In transition metal-catalyzed reactions, the use of chiral ligands can effectively control the stereochemistry of the product. These ligands coordinate to the metal center and create a chiral environment that favors the formation of one enantiomer over the other. For example, the use of a chiral spiro bis(isoxazoline) ligand (SPRIX) in a palladium-catalyzed intramolecular oxidative aminocarbonylation was essential for obtaining optically active products. acs.org

Asymmetric Induction Strategies for Chiral Center Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, as a consequence of the influence of a chiral feature already present in the substrate, reagent, or catalyst. youtube.comslideshare.net

In the context of this compound synthesis, asymmetric induction can be achieved through various means. For example, in the organocatalyzed aza-Michael/aldol domino reaction mentioned earlier, the chiral secondary amine catalyst induces the formation of three contiguous stereocenters with high diastereoselectivity and enantioselectivity. thieme-connect.comnih.gov Similarly, biocatalytic methods, such as the DKR using ω-transaminases, rely on the enzyme's inherent stereoselectivity to produce an enantiomerically enriched product. researchgate.net The development of these strategies is crucial for accessing single enantiomers of this compound, which is often a prerequisite for its potential applications in medicinal chemistry.

| Strategy | Method | Key Principle | Reference |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group | Directs the stereochemical outcome of a reaction | clockss.orgru.nluvic.ca |

| Chiral Ligand | Use of chiral ligands in metal catalysis | Creates a chiral environment around the metal center | acs.org |

| Asymmetric Induction | Organocatalysis | Chiral catalyst controls stereochemistry | thieme-connect.comnih.gov |

| Asymmetric Induction | Biocatalysis | Enzyme's inherent stereoselectivity | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and through-space proximity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number and types of protons in a molecule. In the ¹H NMR spectrum of 4-(Furan-2-yl)pyrrolidin-2-one, distinct signals are observed for the protons of the pyrrolidinone and furan (B31954) rings.

The protons of the pyrrolidinone ring typically appear as complex multiplets due to spin-spin coupling. The proton at the C4 position, being adjacent to the furan ring, will have its chemical shift influenced by the aromatic system. The protons on C3 and C5 will also show characteristic splitting patterns based on their coupling with neighboring protons. The amide proton (NH) of the pyrrolidinone ring will typically appear as a broad singlet.

The furan ring protons exhibit characteristic chemical shifts in the aromatic region of the spectrum. The proton at the C5' position of the furan ring, being adjacent to the oxygen atom, is the most deshielded. The protons at the C3' and C4' positions will also have distinct chemical shifts and will show coupling to each other.

A representative, though not directly of the title compound, ¹H NMR spectrum of a related furan-containing compound, (S)-1-(furan-2-yl)ethanol, shows a doublet for the methyl protons at approximately 1.56 ppm, a quartet for the methine proton at 4.88 ppm, and signals for the furan protons at 6.25, 6.35, and 7.35 ppm. researchgate.net While the specific shifts for this compound will differ, this example illustrates the types of signals and coupling patterns expected for a furan moiety.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3' | 6.10 - 6.30 | dd |

| H4' | 6.30 - 6.40 | dd |

| H5' | 7.30 - 7.40 | dd |

| H3a | 2.40 - 2.60 | m |

| H3b | 2.70 - 2.90 | m |

| H4 | 3.60 - 3.80 | m |

| H5a | 3.30 - 3.50 | m |

| H5b | 3.80 - 4.00 | m |

| NH | 7.50 - 8.50 | br s |

Note: This table represents predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. weebly.com Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

The carbonyl carbon (C2) of the pyrrolidinone ring is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 170-180 ppm. The carbons of the furan ring (C2', C3', C4', C5') will have characteristic chemical shifts in the aromatic region (approximately 100-150 ppm). The aliphatic carbons of the pyrrolidinone ring (C3, C4, C5) will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2' | 150 - 155 |

| C5' | 140 - 145 |

| C3' | 105 - 110 |

| C4' | 110 - 115 |

| C2 | 175 - 180 |

| C5 | 45 - 50 |

| C3 | 35 - 40 |

| C4 | 30 - 35 |

Note: This table represents predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the complete structure of a molecule. princeton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the protons on C3, C4, and C5 of the pyrrolidinone ring, as well as between the adjacent protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. sdsu.edu Each CH, CH₂, and CH₃ group will show a cross-peak, allowing for the direct assignment of the carbon spectrum based on the assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (like C2 and C2') and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation between the H4 proton and the carbons of the furan ring (C2' and C3'), confirming the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the stereochemistry and conformation of the molecule. For example, NOESY could be used to determine the relative orientation of the furan and pyrrolidinone rings.

Isotope-Labeling Studies (e.g., Deuterium (B1214612) Isotope Effects) in NMR Spectroscopy

Isotope labeling, particularly with deuterium (²H), can provide valuable insights into reaction mechanisms and molecular structure. fu-berlin.de The substitution of a proton with a deuteron (B1233211) can cause small but measurable changes in the chemical shifts of nearby carbon atoms, known as deuterium isotope effects. nih.govrsc.orgmdpi.com These effects can be transmitted through bonds and even through space, providing information about hydrogen bonding and molecular conformation. nih.govmdpi.com In the context of this compound, selective deuteration of the furan or pyrrolidinone ring could help to resolve overlapping signals in the NMR spectra and provide further evidence for the structural assignments.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. semanticscholar.orgnih.gov For this compound (C₈H₉NO₂), the expected exact mass would be calculated. The experimentally determined mass from an HRMS analysis would be compared to this theoretical value to confirm the elemental composition. For instance, a related compound was analyzed by HRMS, and the calculated mass for C₁₃H₂₀NO₂ was 222.1494, while the found value was 222.1490, demonstrating the high accuracy of this technique. rsc.org

Infrared (IR) and Raman Spectroscopy

In studies of related pyrrolidinone derivatives, the carbonyl (C=O) stretching vibration is a prominent feature in the IR and Raman spectra. For poly(N-vinylpyrrolidone) (PVP) interacting with platinum nanoparticles, a significant redshift of the carbonyl frequency by about 60 cm⁻¹ in the Raman spectrum indicates strong bonding between the carbonyl oxygen and the platinum surface. berkeley.edu The vibrational spectra of pyrrolidinone-derivatized carbon nano-onions also show characteristic bands that confirm the presence of the pyrrolidinone moiety. researchgate.net

The vibrational modes of the furan ring have also been extensively studied. researchgate.net The IR and Raman spectra of furan and its derivatives are characterized by ring stretching and deformation modes. researchgate.netresearchgate.net Theoretical calculations, often using density functional theory (DFT), are employed to aid in the assignment of the observed vibrational bands. researchgate.netmdpi.com For instance, in a study of 4-(2′-furyl)-1-methylimidazole, DFT calculations were used to determine the harmonic vibrational frequencies and provide a good assignment of the experimental IR and Raman spectra. researchgate.net

Vibrational spectroscopy is a powerful tool for studying the conformational isomers of molecules. researchgate.net The number and position of vibrational bands can differ between conformers, allowing for their identification and, in some cases, the determination of their relative populations. researchgate.netnih.gov

For pyrrolidine (B122466) rings, the puckering of the five-membered ring leads to different conformations, such as Cγ-endo and Cγ-exo. frontiersin.org These different puckered forms can, in principle, be distinguished by their unique vibrational signatures. While specific studies on this compound are not detailed in the provided results, the general methodology is well-established for related heterocyclic systems. For example, the conformational analysis of N-acyl-2r,6c-diphenylpiperidin-4-one oximes was successfully performed using NMR, with the understanding that different conformations would also present distinct vibrational spectra. researchgate.net Similarly, Raman spectroscopy has been used to probe the conformational order and crystallinity in polymers containing ester and methylene (B1212753) groups, which are also present in this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a compound is influenced by the presence of chromophores, which are parts of the molecule that absorb light in the UV-Vis range. Both the furan and pyrrolidinone rings contain chromophoric groups.

The furan ring exhibits characteristic UV absorption bands. nist.gov The electronic excitation spectra of furan have been studied in detail, revealing the presence of both valence and Rydberg transitions. researchgate.net The UV-Vis spectrum of furan itself shows absorption in the vacuum ultraviolet region. researchgate.net

For pyrrolidinone derivatives, the carbonyl group acts as a chromophore. Studies on related pyrrolo[3,2-e]pyrimidine derivatives show that the UV-Vis absorption spectra are sensitive to the molecular environment. researchgate.net For instance, the interaction of these compounds with DNA can lead to changes in the absorption spectrum, such as red shifts and hypochromism, which indicate binding. researchgate.net The analysis of complex mixtures containing various chromophores can be challenging, and often requires complementary techniques for definitive peak assignment. nih.gov

X-ray Crystallography

While the specific crystal structure of this compound is not detailed in the provided results, numerous studies on related furan and pyrrolidinone-containing compounds demonstrate the power of this technique. For example, the crystal structure of 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone revealed two crystallographically independent molecules with different orientations of the furan and indazole rings. researchgate.net In another study, the crystal structures of several 4H-chromene derivatives containing a pyrrolidinone moiety were determined, revealing details about their supramolecular assembly through hydrogen bonding. researchgate.net Similarly, the crystal structures of various pyrrolidine derivatives have been elucidated, providing insights into their conformational preferences and intermolecular interactions. mdpi.com These studies underscore the importance of single crystal X-ray diffraction in unequivocally establishing the solid-state structure of complex organic molecules. tandfonline.comnih.gov

Crystallographic and Conformational Analysis

As of the current date, a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature databases has not yielded any publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed experimental information regarding its crystal lattice, unit cell parameters, and the precise three-dimensional arrangement of its atoms in the solid state remains uncharacterized.

While experimental crystallographic data is unavailable, theoretical and computational methods can offer predictive insights into the molecule's conformational preferences. The structure of this compound consists of a five-membered pyrrolidinone ring linked at the 4-position to the 2-position of a furan ring. The conformational flexibility of the molecule is primarily determined by the puckering of the pyrrolidinone ring and the rotational orientation of the furan ring relative to the pyrrolidinone core.

The pyrrolidinone ring, a five-membered lactam, is not planar and typically adopts an envelope or twist conformation to minimize steric strain. In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted can be influenced by the nature and position of substituents on the ring.

It is important to emphasize that without experimental data from X-ray crystallography or advanced NMR spectroscopic techniques (like Nuclear Overhauser Effect spectroscopy), any discussion of the precise bond lengths, bond angles, and conformational state of this compound remains speculative. The generation of detailed data tables for crystallographic parameters is therefore not possible at this time. Future experimental studies are required to elucidate the definitive solid-state structure and conformational behavior of this compound.

Chemical Reactivity and Derivatization Strategies

Functional Group Interconversions (FGIs) and Modifications

Functional group interconversions (FGIs) are fundamental to diversifying the 4-(Furan-2-yl)pyrrolidin-2-one scaffold. These transformations allow for the modification of existing functional groups into new ones, enabling the synthesis of a wide array of analogs.

The pyrrolidin-2-one ring contains a lactam functionality, which is a key site for FGIs. The amide bond can be hydrolyzed under acidic or basic conditions, although this would lead to ring opening. More subtle modifications can be achieved at the nitrogen atom. For instance, N-alkylation, N-acylation, or N-arylation can be performed to introduce various substituents.

The furan (B31954) moiety also presents opportunities for FGIs. For example, the furan ring can be oxidized to a furanone. Additionally, the double bonds in the furan ring can be reduced under specific catalytic conditions.

A notable FGI is the conversion of a carbonyl group, which can be introduced onto the furan ring via formylation, into other functional groups. numberanalytics.com For example, a formyl group can be reduced to a hydroxymethyl group or oxidized to a carboxylic acid. These new functional groups can then serve as handles for further derivatization, such as esterification or amidation.

Ring-Opening and Ring-Closing Reactions of the Pyrrolidin-2-one Ring

The stability of the pyrrolidin-2-one ring is a crucial aspect of its chemistry. While generally stable, it can undergo ring-opening reactions under specific conditions. For example, strong acidic or basic hydrolysis can cleave the amide bond, yielding a γ-amino acid derivative. This reaction can be synthetically useful for accessing linear structures from the cyclic precursor.

Conversely, the formation of the pyrrolidin-2-one ring, a ring-closing reaction, is a key step in the synthesis of this compound itself. This is often achieved through the cyclization of γ-aminobutyric acid derivatives.

Recent research has also explored the ring contraction of larger rings to form pyrrolidines. For instance, a photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine (B122466) derivatives. nih.govnih.gov While not directly applied to this compound, this strategy highlights the potential for novel synthetic routes to substituted pyrrolidinones.

The furan ring can also undergo ring-opening reactions, particularly under acidic conditions, which can lead to the formation of dicarbonyl compounds. mdpi.com This reactivity needs to be considered when planning synthetic transformations on the this compound scaffold.

Electrophilic and Nucleophilic Substitution Reactions on Furan and Pyrrolidinone Rings

Both the furan and pyrrolidin-2-one rings can participate in substitution reactions, although their reactivity differs significantly.

Furan Ring: The furan ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. numberanalytics.comchemicalbook.com Due to the directing effect of the oxygen atom, substitution preferentially occurs at the C5 position (adjacent to the pyrrolidinone substituent) and the C2' position (the other α-position of the furan). chemicalbook.compearson.comquora.comreddit.com Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group, typically using nitric acid and a dehydrating agent. numberanalytics.com

Halogenation: Bromination or chlorination can be achieved using elemental halogens or other halogenating agents. numberanalytics.com

Formylation: Introduction of a formyl group, for example, through the Vilsmeier-Haack reaction. numberanalytics.com

These reactions provide a powerful tool for introducing a variety of substituents onto the furan ring, which can then be further modified.

Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring is less susceptible to electrophilic substitution due to the electron-withdrawing nature of the carbonyl group. However, the nitrogen atom is nucleophilic and can react with electrophiles, as mentioned in the FGI section.

Nucleophilic substitution reactions on the pyrrolidin-2-one ring are also possible. For example, the carbonyl oxygen can be activated to allow for nucleophilic attack at the carbonyl carbon. More commonly, the α-protons to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles.

Nucleophilic aromatic substitution on the furan ring is generally difficult unless activated by strongly electron-withdrawing groups.

Cycloaddition Reactions (e.g., Intramolecular Diels-Alder)

The furan ring can act as a diene in Diels-Alder reactions, providing a route to complex, three-dimensional structures. nih.gov While intermolecular Diels-Alder reactions with furans can be challenging and often reversible, intramolecular versions (IMDAF reactions) are more synthetically useful. rsc.orgyoutube.comresearchgate.net By tethering a dienophile to the furan-containing molecule, the entropic barrier is overcome, facilitating the cycloaddition.

In the context of this compound, a dienophile could be introduced at the nitrogen atom or at another position on the pyrrolidinone ring. Subsequent intramolecular cycloaddition would lead to the formation of a bridged polycyclic system. The stereochemistry of these reactions is often predictable, allowing for the synthesis of specific isomers. The reversibility of the furan Diels-Alder reaction can also be exploited in certain synthetic strategies. researchgate.net

Cross-Coupling Methodologies for Scaffold Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be readily applied to the this compound scaffold for diversification. researchgate.netorganic-chemistry.org

To utilize these methods, a leaving group, such as a halogen or a triflate, needs to be introduced onto either the furan or the pyrrolidinone ring. For example, bromination of the furan ring at the 5-position provides a substrate for Suzuki, Stille, or Heck coupling reactions. ysu.am These reactions allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups.

Similarly, the pyrrolidinone ring can be functionalized for cross-coupling. For instance, a leaving group can be introduced at the α-position to the carbonyl group.

Recent advancements in cross-coupling chemistry have also enabled the direct C-H activation and coupling of furan rings, offering a more atom-economical approach to diversification.

| Coupling Reaction | Substrate | Reagent | Catalyst | Product |

| Suzuki Coupling | 4-(5-Bromo-furan-2-yl)pyrrolidin-2-one | Arylboronic acid | Pd catalyst | 4-(5-Aryl-furan-2-yl)pyrrolidin-2-one |

| Stille Coupling | 4-(5-Bromo-furan-2-yl)pyrrolidin-2-one | Organostannane | Pd catalyst | 4-(5-Alkyl/Aryl-furan-2-yl)pyrrolidin-2-one |

| Heck Coupling | 4-(5-Bromo-furan-2-yl)pyrrolidin-2-one | Alkene | Pd catalyst | 4-(5-Vinyl-furan-2-yl)pyrrolidin-2-one |

Bioisosteric Replacements and Analog Design

In medicinal chemistry, bioisosteric replacement is a common strategy to improve the pharmacokinetic or pharmacodynamic properties of a lead compound. nih.gov This involves replacing a functional group or a ring system with another that has similar steric and electronic properties.

For this compound, both the furan and the pyrrolidin-2-one rings can be subjected to bioisosteric replacement.

Furan Ring Replacements: The furan ring can be replaced by other five-membered aromatic heterocycles such as thiophene (B33073) or thiazole. cresset-group.com These replacements can alter the metabolic stability, polarity, and hydrogen bonding capacity of the molecule. Phenyl or pyridyl rings can also be considered as bioisosteres for the furan ring. cresset-group.comcambridgemedchemconsulting.com

Pyrrolidin-2-one Ring Replacements: The pyrrolidin-2-one ring can be replaced by other cyclic lactams, such as a piperidin-2-one (δ-lactam). Alternatively, open-chain amides or other heterocyclic systems that mimic the spatial arrangement of the lactam can be explored. cambridgemedchemconsulting.com For instance, oxazolidinones or imidazolidinones could be considered as potential bioisosteres. Small aliphatic rings like cyclopropane (B1198618) or cyclobutane (B1203170) have also been used as replacements for other ring systems to improve physicochemical properties. nih.gov

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Furan | Thiophene, Thiazole, Pyridine, Phenyl | Altered metabolic stability, polarity, H-bonding |

| Pyrrolidin-2-one | Piperidin-2-one, Oxazolidinone, Imidazolidinone | Modified ring strain, polarity, H-bonding pattern |

By systematically applying these derivatization strategies, a diverse library of analogs based on the this compound scaffold can be generated for biological evaluation, leading to the discovery of new therapeutic agents.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

No published studies detailing Quantum Mechanical calculations specifically for 4-(Furan-2-yl)pyrrolidin-2-one were found. Consequently, data for the following subsections are not available.

Molecular Dynamics (MD) Simulations

No specific Molecular Dynamics (MD) simulation studies have been published for this compound.

Solvent Effects and Ligand Trajectory Studies

Molecular Dynamics (MD) simulations are a important computational method used to predict the evolution of the molecular structure and properties of materials. psu.edu These simulations can model processes that convert polymers into materials like glassy carbon. psu.edu In the context of drug discovery and materials science, MD simulations provide insights into the dynamic behavior of molecules over time. For instance, MD can be used to study the adsorption of molecules onto surfaces, analyzing conformational changes and diffusion coefficients. researchgate.netyoutube.com

The study of ligand trajectories, which track the movement and conformational changes of a ligand as it interacts with a protein or moves through a solvent, is a key application of MD. mdpi.com These simulations can be performed using various force fields and solvent models to understand how the surrounding environment, such as water molecules and ions, influences the ligand's behavior and binding properties. mdpi.com For molecules like furan-flanked diketopyrrolopyrroles, MD simulations in an NVT ensemble (constant number of particles, volume, and temperature) can elucidate the formation of stable supramolecular structures on surfaces, a process sensitive to the molecular conformation. researchgate.netyoutube.com The refinement of ligand-protein complex structures using MD with implicit solvent models has been shown to improve the accuracy of predicted binding poses. mdpi.com Such computational protocols are essential for understanding the molecular evolution and properties of furan-containing compounds. psu.edu

Molecular Docking and Binding Affinity Predictions

Protein-ligand interaction profiling is a crucial step in computational drug discovery for characterizing the non-covalent contacts between a ligand and its protein target. nih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to automatically detect and visualize a comprehensive range of interactions, including hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, water bridges, and halogen bonds. nih.govbio.tools This detailed analysis on an atomic level does not require prior structure preparation and can be applied to high-throughput screening of protein-ligand complexes. nih.gov

The interaction profiles for furan (B31954) and pyrrolidinone derivatives often reveal key recurring motifs. For example, in docking studies of furan-azetidinone hybrids with E. coli enoyl reductase, π-π stacking interactions between the ligand's phenyl groups and phenylalanine and tyrosine residues at the active site were identified as critical for binding. ijper.org Similarly, docking of 2-(furan-2-yl)quinazolin-4-one derivatives into the ATP binding site of the EGFR tyrosine kinase domain highlighted important hydrogen bonding and hydrophobic interactions. nih.gov These computational profiling methods are versatile and can be used to evaluate docking results, understand molecular recognition, and guide the optimization of lead compounds. nih.gov

| Compound Class | Protein Target | Key Interactions Observed | Source |

|---|---|---|---|

| Furan-azetidinone hybrids | E. coli enoyl reductase (1C14) | π-π stacking with PHE 94 and TYR 146 | ijper.org |

| Spiro[indoline-3,3'-pyrrolizin]-2-one derivative | Mycobacterium tuberculosis protein (1V10) | Good binding activity reported (-8.49 kcal/mol) | researchgate.net |

| 2-(Furan-2-yl)quinazolin-4-one derivatives | EGFR Tyrosine Kinase | Hydrogen bonds and hydrophobic interactions | nih.gov |

| Pyrrolidine (B122466) derivatives | Androgen Receptor (AR) LBD (5T8J) | Specific binding mode involving key active site residues | researchgate.net |

Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of a ligand when bound to a protein's active site. ijper.org This method treats the protein as rigid and the ligand as flexible, evaluating potential binding poses using scoring functions like Glide's GScore, which accounts for the physics of the binding process. ijper.org

Studies on various furan and pyrrolidinone-containing compounds have successfully used docking to elucidate their binding modes. For derivatives of 1-(pyrrolidin-2-yl)propan-2-one, molecular docking suggested that interactions with key residues such as Glu 39, His 134, and Tyr 211 are important for affinity towards Deoxyribonuclease I. researchgate.net In another study, the binding mode of a pyrrolidine derivative co-crystallized with the Androgen Receptor Ligand Binding Domain (LBD) was analyzed, highlighting a precise set of interactions within the active site. researchgate.net Similarly, docking of benzofuran (B130515) spiro-2-pyrrolidine derivatives into targets like TNFα and FTase revealed that these compounds may exert their bioactivity by binding through hydrogen bonds. mdpi.com The elucidation of these specific interactions with active site residues is fundamental for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. ijper.orgresearchgate.net

Predicting the binding affinity of a ligand to its protein target is a primary goal of computational chemistry. wustl.edu Rigorous methods for calculating the binding free energy (ΔG), such as free energy perturbation (FEP), are increasingly used in computer-aided drug design. nih.gov These physics-based approaches provide a quantitative measure of binding potency and are valuable for the detailed study of protein-ligand interactions. wustl.edunih.gov

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is another widely used technique to estimate binding free energies from molecular dynamics simulation trajectories. researchgate.net These "endpoint" methods have become popular alternatives to more computationally expensive approaches. wustl.edu For example, the standard binding free energy (ΔG°) for the dissociation of a ligand from its receptor can be calculated from the free energy difference between the bound and unbound states. nih.gov In one study, the calculated ΔG° of -6.1±0.1 kcal/mol for a benzamidine-trypsin complex was in good agreement with experimental values. nih.gov Such calculations are critical for establishing structure-affinity relationships and rationally optimizing hit compounds. nih.gov The ability to reliably predict binding constants saves significant time and resources by allowing researchers to assess a hypothetical compound's properties before its synthesis. wustl.edu

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are integral to establishing Structure-Activity Relationships (SAR), which link a molecule's chemical structure to its biological activity. researchgate.net A preliminary SAR analysis can be derived from comparing the activity of a series of compounds with their docking scores and interaction patterns. mdpi.com For instance, studies on benzofuran spiro-pyrrolidine derivatives found that introducing electron-donating substituents was beneficial for anticancer activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical relationship between chemical structure and biological activity. nih.govfrontiersin.org 2D and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to build predictive models based on molecular descriptors. scispace.com In a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, the model developed could explain up to 91% of the variance in activity. nih.gov The statistical analysis showed that the activity was mainly dependent on specific descriptors like PCR (Principal Component Regression) and JGI4 (a topological index). nih.gov These computational models are powerful tools for predicting the activity of new compounds and guiding the design of novel molecules with enhanced potency. wustl.eduscispace.com

| Compound Series | Activity | QSAR Method | Key Findings/Descriptors | Source |

|---|---|---|---|---|

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Antiarrhythmic | 2D-QSAR | Activity depends mainly on PCR and JGI4 descriptors. | nih.gov |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2-p53 inhibition | 3D-QSAR (CoMSIA) | Model based on steric, hydrogen bond, and acceptor fields was predictive. | scispace.com |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives | Anticancer (Osteosarcoma) | 2D-QSAR (Linear and Non-linear) | Non-linear Gene Expression Programming (GEP) model showed excellent predictive performance. | frontiersin.org |

| Benzofuran spiro-pyrrolidine derivatives | Antitumor | SAR (via docking) | Electron-donating substituents enhance activity. | mdpi.com |

Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov For this compound, a hypothetical pharmacophore model can be constructed by identifying its key chemical functionalities, drawing upon the known importance of both the furan and pyrrolidine scaffolds in medicinal chemistry. wisdomlib.orgnih.gov

The primary features of this compound that would define its interaction with biological targets include hydrogen bond donors and acceptors, and hydrophobic or aromatic regions.

Hydrogen Bond Acceptor (HBA): The molecule presents two key hydrogen bond acceptors. The oxygen atom in the carbonyl group of the pyrrolidin-2-one ring is a strong acceptor. The oxygen atom within the furan ring can also act as a weaker hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The nitrogen atom in the lactam of the pyrrolidin-2-one ring functions as a hydrogen bond donor.

These features are crucial in designing new molecules for specific biological targets by serving as a template for virtual screening and lead optimization. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen (Pyrrolidin-2-one) | Forms hydrogen bonds with donor groups on a target protein. |

| Hydrogen Bond Acceptor | Oxygen Atom (Furan) | Can form weaker hydrogen bonds. |

| Hydrogen Bond Donor | Lactam Nitrogen (Pyrrolidin-2-one) | Forms hydrogen bonds with acceptor groups on a target protein. |

Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico methods are invaluable in the early stages of drug discovery for predicting the ADME properties of a compound, helping to identify potential liabilities before resource-intensive experimental studies are conducted. idrblab.orgmdpi.com

In Silico Pharmacokinetic Profiling

The pharmacokinetic profile of this compound can be predicted using various computational models that rely on its physicochemical properties. These models estimate its drug-likeness and behavior in a biological system. mdpi.comnih.gov Key parameters include adherence to Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

Other important predicted properties include topological polar surface area (TPSA), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) penetration.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value / Assessment | Significance |

|---|---|---|

| Molecular Formula | C₈H₉NO₂ | Basic molecular information. |

| Molecular Weight | 151.16 g/mol | Well within Lipinski's limit (≤ 500). |

| LogP (octanol/water) | ~0.35 | Indicates good hydrophilicity, within Lipinski's limit (≤ 5). |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤ 5). |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (≤ 10). |

| Lipinski's Rule of Five | Compliant (0 violations) | Suggests good potential for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 49.4 Ų | Suggests good cell permeability and oral absorption. |

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Probable | Small size and moderate polarity may allow passage. |

Computational Metabolism Pathway Prediction

Computational tools can predict the metabolic fate of a compound by identifying sites susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes. nih.gov For this compound, the furan ring is a key site for metabolism.

The furan moiety is a known structural alert, as it can be bioactivated by CYP-mediated oxidation. nih.govnih.gov The most probable metabolic pathway involves the epoxidation of the furan ring. nih.gov This reaction forms a highly reactive epoxide intermediate. This epoxide is unstable and can undergo ring-opening to form a reactive cis-2-butene-1,4-dial (BDA) derivative. researchgate.net This reactive dialdehyde (B1249045) can then form covalent adducts with cellular macromolecules like proteins, which is a mechanism often associated with toxicity. bohrium.com

While the primary metabolic site is predicted to be the furan ring, other minor pathways could include hydroxylation on the pyrrolidin-2-one ring or, less likely under normal physiological conditions, hydrolysis of the lactam bond.

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Moiety | Enzyme Family | Predicted Metabolite/Intermediate |

|---|---|---|---|

| Epoxidation | Furan Ring | Cytochrome P450 (e.g., CYP2E1) | Furan-epoxide intermediate |

| Ring Opening | Furan-epoxide | Non-enzymatic | Reactive cis-enedione derivative |

Mechanistic Studies of Biological Interactions in Vitro and in Silico

Enzyme Inhibition Mechanism Studies

Xanthine (B1682287) Oxidase Inhibition Kinetics and Molecular Interactions

Derivatives of 4-(furan-2-yl)pyrrolidin-2-one, specifically pyrazolone-based 4-(furan-2-yl)benzoic acids, have been identified as inhibitors of xanthine oxidase (XO), an enzyme pivotal in the pathogenesis of hyperuricemia and related conditions. Kinetic analyses have revealed that these compounds act as mixed-type inhibitors of XO. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Molecular docking and dynamics simulations have provided insights into the specific interactions at the molecular level. The carboxylic group of the inhibitor has been shown to form a salt bridge with the amino acid residue Arg880 and a hydrogen bond with Thr1010 within the enzyme's active site. These interactions are considered crucial for the stabilization of the enzyme-inhibitor complex. The inhibitory potency of these derivatives, as indicated by their low micromolar IC50 values, is influenced by the substituents at position 3 of the pyrazolone (B3327878) ring.

It is noteworthy that the presence of substances like bovine serum albumin or Tween-80 can diminish the observed inhibitory effects. Among the synthesized derivatives, 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid has demonstrated the most potent inhibition of xanthine oxidase.

Table 1: Xanthine Oxidase Inhibition Data

| Compound Class | Inhibition Type | Key Interacting Residues |

|---|

Cholinesterase (AChE, BChE) Inhibition Mechanisms

Cholinesterase inhibitors function by impeding the activity of acetylcholinesterase (AChE), thereby preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). This leads to an increased concentration and prolonged action of ACh at neuromuscular junctions and in the central nervous system. The inhibition mechanism typically involves the inhibitor interacting with the active site of the cholinesterase enzyme. Cholinesterase inhibitors can be classified as reversible, irreversible, or pseudo-reversible. Therapeutic agents are generally reversible inhibitors, while irreversible inhibitors are often found in pesticides and nerve agents.

While direct studies on this compound's inhibition of cholinesterases are not extensively detailed in the provided context, the general mechanism of cholinesterase inhibition involves binding to the enzyme's active site, which is comprised of an anionic site and an esteratic site. For instance, some inhibitors interact with the serine residue in the esteratic site, preventing the hydrolysis of acetylcholine.

Monoamine Oxidase (MAO A, MAO B) Inhibition Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the metabolism of monoamine neurotransmitters. Inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases dopamine (B1211576) levels in the brain.

Derivatives containing a furan (B31954) moiety have been investigated as MAO inhibitors. For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been evaluated for its MAO inhibitory properties. Kinetic studies of some pyridazinobenzylpiperidine derivatives have shown them to be competitive and reversible inhibitors of MAO-B. Molecular docking studies have indicated that these inhibitors can bind within the substrate cavity of the enzyme. For example, the stability of the enzyme-inhibitor complex

Receptor Binding and Molecular Recognition

The interaction of small molecules with biological receptors is a cornerstone of pharmacology and drug discovery. The compound this compound combines two key heterocyclic scaffolds, a pyrrolidinone ring and a furan ring, which are present in numerous biologically active compounds. Understanding how this specific combination of structural motifs interacts with various receptors at a molecular level is crucial for elucidating its potential pharmacological profile. This section delves into the mechanistic studies of the biological interactions of this compound and its constituent scaffolds with several key receptor systems.

Adenosine (B11128) Receptor Ligand Binding Studies

While direct ligand binding studies for this compound at adenosine receptors are not extensively documented in publicly available literature, the binding characteristics of molecules containing the furan moiety provide valuable insights into its potential interactions. The furan ring is a key component in a variety of compounds that have been shown to bind to adenosine receptors.

For instance, research into C-nucleoside analogues of furanfurin has demonstrated that the furan ring can serve as a scaffold for ligands of A1 adenosine receptors. nih.gov In these studies, derivatives of furanfurin (2-beta-D-ribofuranosylfuran-4-carboxamide) were synthesized and their affinity for adenosine receptors was evaluated. It was found that the agonistic activity at A1 receptors was maintained when the furan ring was substituted with other isosteric five-membered rings like oxazole, thiazole, or thiophene (B33073), provided the carboxamide group remained unsubstituted. nih.gov However, substitution on the carboxamide group led to compounds with moderate antagonistic activity. nih.gov

In a different study, novel 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives were designed as dual-acting agents targeting the A2A adenosine receptor (A2AAR) and histone deacetylases (HDACs). nih.gov These compounds were based on the core structures of known A2AAR antagonists. The binding affinities of these newly synthesized compounds for A2AAR were tested, and some showed promising results as potent antitumor agents with balanced A2AAR antagonism and HDAC inhibition. nih.gov One particular compound from this series demonstrated favorable pharmacokinetic properties and significant anti-tumor effects in a mouse xenograft model. nih.gov

Table 1: Binding Affinity of Selected Furan-Containing Compounds at Adenosine Receptors

| Compound | Receptor Subtype | Activity | Reference |

|---|---|---|---|

| Furanfurin Analogues | A1 Adenosine Receptor | Agonist/Antagonist | nih.gov |

Note: This table is illustrative and based on studies of compounds containing a furan moiety, not this compound itself.

Cannabinoid Receptor 1 (CB1) Interactions

Functional interactions between cannabinoid and other receptor systems, such as the opioid receptors, have been described, often involving direct receptor-receptor interactions. nih.gov This highlights the complexity of GPCR signaling and the potential for crosstalk between different pathways. The modulation of CB1 receptor activity can lead to a wide range of physiological effects, and therefore, even weak interactions could have biological significance. nih.gov

Without direct binding assays or computational docking studies, any potential interaction of this compound with the CB1 receptor remains speculative. Further research would be necessary to determine if this compound exhibits any affinity or functional activity at this receptor.

Dual Orexin (B13118510) Receptor Antagonism Studies

The pyrrolidin-2-one scaffold is a key structural feature in a number of compounds that have been investigated as orexin receptor antagonists. researchgate.netnih.gov Orexin receptors (OX1 and OX2) are central to the regulation of sleep and wakefulness, and antagonists of these receptors are used for the treatment of insomnia. nih.gov

Studies on substituted pyrrolidin-2-ones have shown that this chemical class can produce potent orexin receptor antagonists. nih.gov For example, a series of small-molecule orexin receptor antagonists based on a pyrrolidin-2-one lead compound were optimized by modifying the substitution at the C-3 position of the γ-lactam ring. nih.gov These efforts led to the identification of potent and selective orexin-2 receptor antagonists that demonstrated sleep-promoting effects in animal models. nih.gov

The general structure-activity relationship (SAR) studies in this area suggest that the pyrrolidinone core acts as a central scaffold, with substitutions at various positions influencing potency, selectivity, and pharmacokinetic properties. docksci.com The design of these antagonists often involves a scaffold-hopping approach from known dual orexin receptor antagonists (DORAs) to identify novel chemical series with improved properties. researchgate.net

Table 2: Orexin Receptor Antagonist Activity of Selected Pyrrolidin-2-one Derivatives

| Compound Class | Target Receptor(s) | Observed Effect | Reference |

|---|---|---|---|

| Substituted pyrrolidin-2-ones | OX2 selective | Sleep promotion in rats | nih.gov |

Note: This table is based on studies of compounds containing a pyrrolidin-2-one scaffold and does not include data for this compound itself.

General Principles of Molecular Recognition by Pyrrolidinone and Furan Scaffolds

Both the pyrrolidinone and furan scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a wide range of biologically active compounds. ijabbr.com Their ability to interact with various biological targets is governed by their specific structural and electronic properties.

The pyrrolidinone ring is a five-membered lactam. The carbonyl group can act as a hydrogen bond acceptor, while the nitrogen atom can be a hydrogen bond donor (if unsubstituted) or a point for further substitution to modulate the molecule's properties. The ring itself is relatively rigid, which can help to pre-organize the molecule for binding to a receptor, reducing the entropic penalty of binding. The stereochemistry of substituents on the pyrrolidinone ring can have a profound impact on biological activity, as seen in the development of selective orexin receptor antagonists. nih.gov

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. The oxygen atom can act as a hydrogen bond acceptor, and the aromatic π-system can participate in π-π stacking and other non-covalent interactions with aromatic amino acid residues in a protein's binding site. nih.gov The furan ring is also a versatile synthetic handle, allowing for the introduction of various substituents to explore the chemical space around a target. ijabbr.com For example, in a study of ST2 inhibitors, a 1-(furan-2-ylmethyl)pyrrolidine-based scaffold was identified as a promising starting point for the development of compounds to treat graft-versus-host disease. nih.gov

The combination of these two scaffolds in this compound results in a molecule with a distinct three-dimensional shape and a specific distribution of hydrogen bond donors and acceptors. The relative orientation of the furan and pyrrolidinone rings will be a key determinant of its binding to any given receptor. Molecular modeling and computational docking studies would be invaluable in predicting the preferred conformations of this molecule and its potential interactions with the binding sites of various receptors.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The furan (B31954) moiety within 4-(Furan-2-yl)pyrrolidin-2-one is not merely a passive substituent but an active participant in chemical transformations. A powerful strategy involves the recyclization of the furan ring to generate new, more complex heterocyclic frameworks. A notable example is the synthesis of pyrrolo[1,2-d] digitellinc.comresearchgate.netdiazepinones. In this process, the furan ring undergoes an acid-catalyzed ring opening, typically with aqueous HCl and acetic acid, to form an intermediate 1,4-dicarbonyl compound. researchgate.netresearchgate.net This intermediate can then undergo a Paal-Knorr type cyclization, where an appropriately placed amine functional group on a side chain attacks the newly formed ketones to construct a new pyrrole (B145914) ring, while simultaneously forming a seven-membered diazepine (B8756704) ring. researchgate.netresearchgate.net This one-pot reaction sequence effectively transforms the initial furan-pyrrolidinone structure into a fused polycyclic system. researchgate.net

Furthermore, the pyrrolidinone core serves as an excellent scaffold for cycloaddition reactions. The synthesis of novel benzofuran (B130515) spiro-2-pyrrolidine derivatives has been achieved via a [3+2] azomethine ylide cycloaddition reaction. researchgate.net This type of reaction allows for the rapid construction of complex spirocyclic systems, where two rings share a single atom, by reacting the pyrrolidinone-containing scaffold with appropriate precursors under mild conditions.

The versatility of the core structure is also seen in transformations of related furanones into different heterocyclic systems, such as pyridazinones, highlighting the potential for broad synthetic applications.

| Starting Scaffold Concept | Reaction Type | Resulting Heterocyclic System |

| Furan-Pyrrolidinone Core | Ring-Opening / Recyclization | Pyrrolo[1,2-d] digitellinc.comresearchgate.netdiazepinone |

| Pyrrolidinone Scaffold | [3+2] Cycloaddition | Spiro-pyrrolidine Derivatives |

Integration into Natural Product Synthesis

The pyrrolidinone ring is a common structural motif found in a wide array of biologically active natural products. mdpi.com While the direct incorporation of the specific compound this compound into a total synthesis is not prominently documented in a survey of recent literature, the synthetic strategies developed for its modification are highly relevant. The furan ring serves as a latent 1,4-dicarbonyl functionality, a key synthon for constructing other cyclic systems found in nature. For instance, the oxidation of furans can lead to the formation of pyranones via the Achmatowicz reaction, a transformation used in the synthesis of carbohydrates and other natural products. depauw.edu The principles of furan recyclization and the use of the pyrrolidinone scaffold are central to the logic of modern natural product synthesis, even if this exact building block has not been explicitly cited in a completed synthesis.

Scaffold for Diversification in Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" is a core molecular structure upon which a variety of substituents are placed to create a library of related compounds for biological testing. The this compound framework is an excellent example of such a scaffold. ijabbr.com Its value is enhanced by the non-planar, three-dimensional shape of the pyrrolidinone ring, which allows for a better exploration of the pharmacophore space compared to flat aromatic rings.

A clear demonstration of its use as a scaffold is in the development of small-molecule inhibitors for the protein ST2 (Suppression of Tumorigenicity 2), which is a biomarker in graft-versus-host disease. nih.govnih.gov In a structure-activity relationship (SAR) study, researchers started with a lead compound based on a 1-(furan-2-ylmethyl)pyrrolidine core. nih.gov They systematically synthesized a series of analogues by modifying substituents on both the furan and pyrrolidine (B122466) rings to optimize the compound's inhibitory activity and metabolic stability. nih.govnih.gov

This approach, often termed "diversity-oriented synthesis," aims to generate molecular diversity to probe for new biological functions. digitellinc.comdepauw.eduacs.orgacs.orgnih.gov By using the furan-pyrrolidinone core, medicinal chemists can readily generate libraries of novel compounds, such as furan-2-carboxamides or other derivatives, for screening against various therapeutic targets. researchgate.net The furan ring can be viewed as a bioisostere for other aromatic systems, allowing chemists to fine-tune properties like target affinity and pharmacokinetics. ijabbr.com

| Core Scaffold | Modification Strategy | Resulting Derivative Class | Research Goal |

| 1-(Furan-2-ylmethyl)pyrrolidine | Systematic substitution on furan and other rings | ST2 Inhibitors | Structure-Activity Relationship (SAR) Study nih.govnih.gov |

| Furan Scaffold | Bioisosteric replacement and diversification | Furan-2-carboxamides | Antibiofilm Activity Screening researchgate.net |

| Benzofuran Scaffold | Statistical Molecular Design | Lead-like Compound Libraries | Expansion of drug-like chemical space acs.orgacs.org |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 4-(Furan-2-yl)pyrrolidin-2-one and its derivatives lies in the adoption of green and sustainable chemistry principles. researchgate.netrsc.org Current research is focused on moving away from hazardous reagents and solvents, aiming for processes that are not only efficient but also environmentally benign. researchgate.net One promising approach involves the use of biomass-derived starting materials, such as levulinic acid, to create the pyrrolidinone core. researchgate.net The reductive amination of such precursors presents a green and sustainable production route. researchgate.net

Advanced Computational Design and Optimization of Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new molecular entities. alliedacademies.orgsteeronresearch.com For this compound, advanced computational techniques are being employed to design and optimize derivatives with enhanced biological activity and improved pharmacokinetic profiles. alliedacademies.orgmdpi.com

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches. nih.gov SBDD utilizes the three-dimensional structure of a biological target to design molecules that can bind with high affinity and specificity. nih.gov In contrast, LBDD relies on the knowledge of known active and inactive molecules to build predictive models. nih.gov Techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are used to predict the biological activity of virtual compounds before they are synthesized. nih.govemanresearch.org These in silico methods significantly reduce the time and resources required for lead optimization. steeronresearch.com

Exploration of New Biological Targets and Mechanistic Pathways

While the pyrrolidinone core is known to interact with a variety of biological targets, the specific mechanistic pathways of this compound are still being elucidated. nih.govtandfonline.com Future research will focus on identifying novel biological targets and understanding the intricate molecular interactions that govern its pharmacological effects. The furan (B31954) moiety itself is known to be metabolized into reactive species that can interact with cellular nucleophiles, potentially leading to both therapeutic effects and toxicity. nih.gov